![molecular formula C21H36O3 B14318308 1-[2-(4-Decylphenoxy)ethoxy]propan-1-OL CAS No. 112618-81-2](/img/structure/B14318308.png)
1-[2-(4-Decylphenoxy)ethoxy]propan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-Decylphenoxy)ethoxy]propan-1-OL is an organic compound that belongs to the class of alcohols and phenols It is characterized by the presence of a decylphenoxy group attached to an ethoxypropanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Decylphenoxy)ethoxy]propan-1-OL typically involves the reaction of 4-decylphenol with ethylene oxide to form 4-decylphenoxyethanol. This intermediate is then reacted with epichlorohydrin to produce the final compound. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction and control the pH.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(4-Decylphenoxy)ethoxy]propan-1-OL undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium dichromate or pyridinium chlorochromate.
Reduction: The compound can be reduced to form corresponding ethers or alkanes using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Acidified potassium dichromate (K2Cr2O7) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Ethers and alkanes.
Substitution: Various phenoxy derivatives.
Scientific Research Applications
1-[2-(4-Decylphenoxy)ethoxy]propan-1-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a surfactant and its interactions with biological membranes.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the formulation of specialty chemicals, including lubricants and emulsifiers.
Mechanism of Action
The mechanism of action of 1-[2-(4-Decylphenoxy)ethoxy]propan-1-OL involves its interaction with molecular targets such as enzymes and cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. Its phenoxy group can also interact with specific enzymes, inhibiting their activity and leading to various biological effects.
Comparison with Similar Compounds
1-[2-(4-Chlorophenoxy)ethoxy]propan-1-OL: Similar structure but with a chlorophenoxy group instead of a decylphenoxy group.
1-[2-(4-Methylphenoxy)ethoxy]propan-1-OL: Contains a methylphenoxy group, leading to different chemical properties and applications.
1-[2-(4-Ethylphenoxy)ethoxy]propan-1-OL:
Uniqueness: 1-[2-(4-Decylphenoxy)ethoxy]propan-1-OL is unique due to its long decyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic compounds, such as surfactants and emulsifiers.
Properties
CAS No. |
112618-81-2 |
|---|---|
Molecular Formula |
C21H36O3 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
1-[2-(4-decylphenoxy)ethoxy]propan-1-ol |
InChI |
InChI=1S/C21H36O3/c1-3-5-6-7-8-9-10-11-12-19-13-15-20(16-14-19)23-17-18-24-21(22)4-2/h13-16,21-22H,3-12,17-18H2,1-2H3 |
InChI Key |
OIOMEOKUUXTSIM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CC=C(C=C1)OCCOC(CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


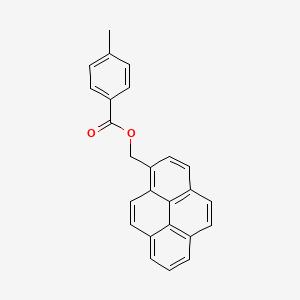
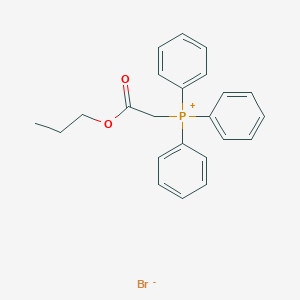

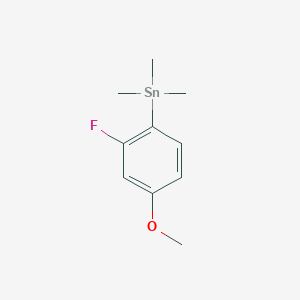
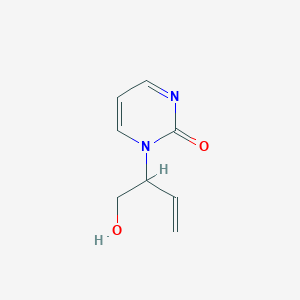
![1,3-Dimethyl-5-[(naphthalen-1-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B14318259.png)
![{[3-Chloro-2-(methoxymethoxy)propyl]sulfanyl}benzene](/img/structure/B14318276.png)
![1H-Imidazo[2,1-d][1,2,5]dithiazepine, hexahydro-6,6,9,9-tetramethyl-](/img/structure/B14318283.png)

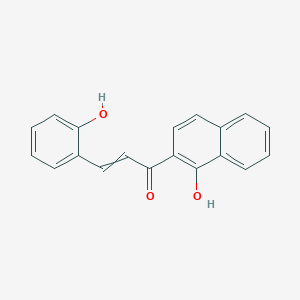


![Oxo[(2-oxo-1,2-diphenylethyl)(phenyl)amino]acetyl chloride](/img/structure/B14318325.png)

